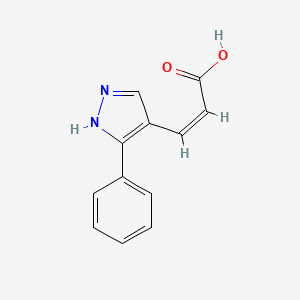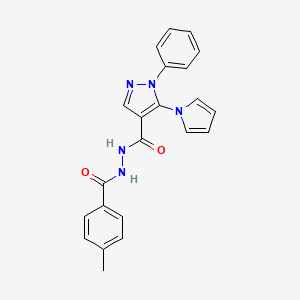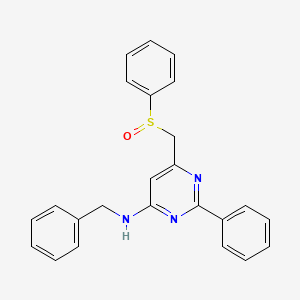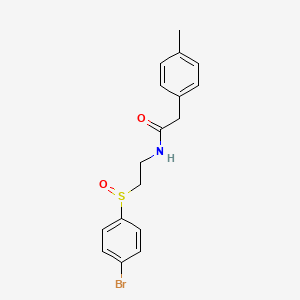
(2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Descripción general
Descripción
(2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a chemical compound that has been the subject of scientific research in recent years. This compound is known for its potential applications in the field of medicine, particularly in the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The chemical structure of (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid suggests its utility in the synthesis of heterocyclic compounds, a critical area in medicinal chemistry for the development of new therapeutic agents. Heterocyclic compounds, particularly those containing the pyrazole ring, are of interest due to their diverse biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties (Cetin, 2020). The reactivity of compounds like (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid can be leveraged to create novel heterocycles with potential for significant pharmacological applications.
Bioactive Compound Synthesis
The structural framework of (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid enables the synthesis of bioactive compounds. Such compounds have shown promise in various pharmacological studies, including the investigation into their roles as anticancer, antimicrobial, and anti-inflammatory agents. For instance, the synthesis and biological evaluation of cinnamic acid derivatives have demonstrated the potential of structurally related compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011). This suggests that derivatives of (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid could also exhibit significant biological activities.
Antifungal and Antimicrobial Applications
Compounds structurally related to (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid have been explored for their antifungal and antimicrobial efficacy. Research into small molecules against Fusarium oxysporum, for example, highlights the ongoing need for novel compounds that can combat fungal pathogens affecting agriculture and human health (Kaddouri et al., 2022). The chemical versatility of (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid and its derivatives could provide valuable scaffolds for the development of new antifungal and antimicrobial agents.
Propiedades
IUPAC Name |
(Z)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11(16)7-6-10-8-13-14-12(10)9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTWPCUMNLTCRW-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3139211.png)
![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole](/img/structure/B3139218.png)
![1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone](/img/structure/B3139225.png)




![ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B3139269.png)
![ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139271.png)

![(4-fluorophenyl){3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B3139293.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine](/img/structure/B3139300.png)
![4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B3139315.png)
![ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139318.png)